tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a thiophene ring and a boronic ester group. It is often used as a building block in various chemical syntheses and has applications in materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl alcohol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology
The compound is explored for its potential in developing new pharmaceuticals, particularly in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, it serves as a precursor for designing drugs with specific biological activities, including anti-inflammatory and anticancer properties.
Industry
In the materials science industry, this compound is used to create advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Compared to similar compounds, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials.
Properties
Molecular Formula |
C15H23BO4S |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)11-8-10(9-21-11)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |
InChI Key |
OOCJNLLRQZXCQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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